molecular formula C13H21NO5S B12598534 1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]- CAS No. 906073-29-8

1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-

Katalognummer: B12598534
CAS-Nummer: 906073-29-8
Molekulargewicht: 303.38 g/mol
InChI-Schlüssel: XVZHWBRXZYGTEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]- is a chemical compound with the molecular formula C13H21NO5S . This compound is characterized by the presence of a butanesulfonic acid group and a 3,4-dimethoxyphenylmethylamino group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]- typically involves the reaction of 3,4-dimethoxybenzylamine with butanesulfonic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where the amino group or the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions may produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]- is unique due to its specific structural features, such as the presence of both butanesulfonic acid and 3,4-dimethoxyphenylmethylamino groups

Eigenschaften

CAS-Nummer

906073-29-8

Molekularformel

C13H21NO5S

Molekulargewicht

303.38 g/mol

IUPAC-Name

4-[(3,4-dimethoxyphenyl)methylamino]butane-1-sulfonic acid

InChI

InChI=1S/C13H21NO5S/c1-18-12-6-5-11(9-13(12)19-2)10-14-7-3-4-8-20(15,16)17/h5-6,9,14H,3-4,7-8,10H2,1-2H3,(H,15,16,17)

InChI-Schlüssel

XVZHWBRXZYGTEP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CNCCCCS(=O)(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.